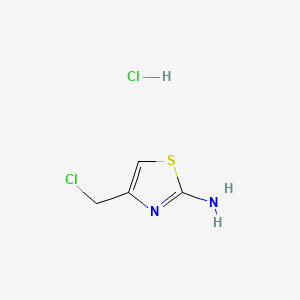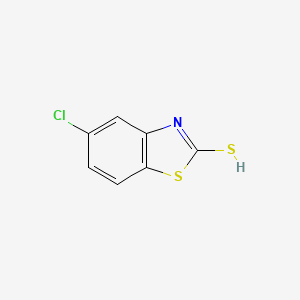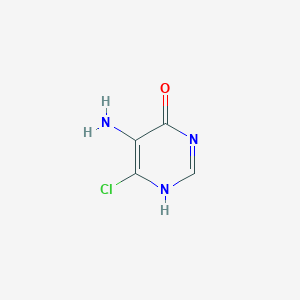
2-Amino-4-(chloromethyl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(chloromethyl)thiazole hydrochloride: is a chemical compound with the molecular formula C4H5ClN2S · HCl and a molecular weight of 185.07 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound influences multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group into the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar chloromethylating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 2-Amino-4-(chloromethyl)thiazole hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: 2-Amino-4-(chloromethyl)thiazole hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical research applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Thiazole derivatives have shown promise in antimicrobial, antifungal, and anticancer activities .
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and versatility .
Comparison with Similar Compounds
2-Amino-5-chlorothiazole hydrochloride: Similar in structure but with the chlorine atom at a different position on the thiazole ring.
2-Amino-4-methylthiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
Uniqueness: 2-Amino-4-(chloromethyl)thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
60090-58-6 |
|---|---|
Molecular Formula |
C4H6Cl2N2S |
Molecular Weight |
185.07 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-thiazol-2-amine;hydron;chloride |
InChI |
InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |
InChI Key |
NMAKJOWVEDTHOA-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CCl.Cl |
Canonical SMILES |
[H+].C1=C(N=C(S1)N)CCl.[Cl-] |
Related CAS |
59608-97-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)













